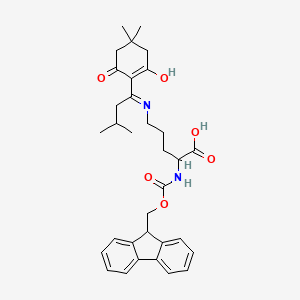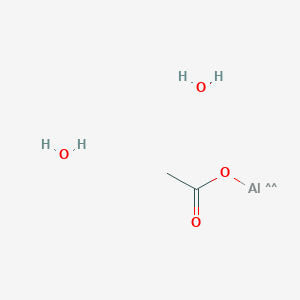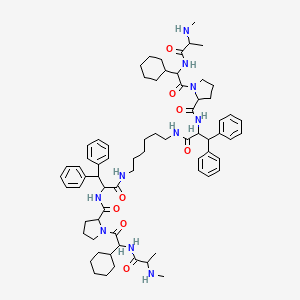
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Orn(Ivdde)-OH: is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. The compound consists of an ornithine amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group at the side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Ivdde)-OH typically involves the protection of the ornithine amino acid. The Fmoc group is introduced to protect the N-terminus, while the Ivdde group is used to protect the side chain. The process generally involves the following steps:
Protection of the N-terminus: The ornithine amino acid is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected ornithine.
Protection of the side chain: The Fmoc-protected ornithine is then reacted with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride (Ivdde-Cl) to protect the side chain, resulting in the formation of Fmoc-Orn(Ivdde)-OH
Industrial Production Methods: Industrial production of Fmoc-Orn(Ivdde)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反応の分析
Types of Reactions: Fmoc-Orn(Ivdde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Ivdde group can be removed using hydrazine or hydroxylamine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, hydrazine or hydroxylamine for Ivdde removal.
Coupling: DIC and HOBt for peptide bond formation
Major Products Formed:
Deprotected Ornithine: Removal of the Fmoc and Ivdde groups yields free ornithine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains
科学的研究の応用
Chemistry: Fmoc-Orn(Ivdde)-OH is widely used in the synthesis of peptides and proteins. Its dual protection allows for selective deprotection, facilitating the synthesis of complex peptide sequences .
Biology: In biological research, Fmoc-Orn(Ivdde)-OH is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: The compound is used in the development of peptide-based therapeutics, including drugs that target specific proteins or pathways in diseases such as cancer and infectious diseases .
Industry: Fmoc-Orn(Ivdde)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
作用機序
The mechanism of action of Fmoc-Orn(Ivdde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminus of the ornithine amino acid, preventing unwanted reactions during peptide chain elongation. The Ivdde group protects the side chain, allowing for selective deprotection and further functionalization. This dual protection strategy enables the synthesis of complex peptides with high precision and efficiency .
類似化合物との比較
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ivdde)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the lysine side chain.
Fmoc-Arg(Pbf)-OH: Contains a pentamethylchroman-6-sulfonyl (Pbf) group protecting the arginine side chain.
Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group protecting the cysteine side chain
Uniqueness: Fmoc-Orn(Ivdde)-OH is unique due to the combination of the Fmoc and Ivdde protecting groups, which provide orthogonal protection and allow for selective deprotection. This makes it particularly useful in the synthesis of peptides with complex sequences and multiple functional groups .
特性
分子式 |
C33H40N2O6 |
|---|---|
分子量 |
560.7 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39) |
InChIキー |
FEZWSEOHAQFMBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-[4-(hydroxymethyl)oxan-4-yl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;[4-[4-[2-(fluoromethylidene)butoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-[1-(hydroxymethyl)cyclopropyl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-methyloxan-3-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-morpholin-4-yl-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(4-phenyloxan-4-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13395056.png)



![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B13395080.png)

![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)

![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)
![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)
![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
